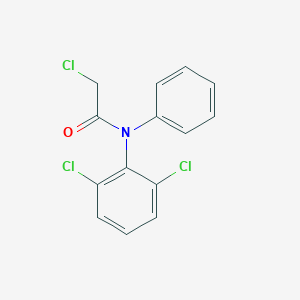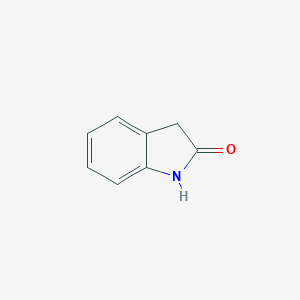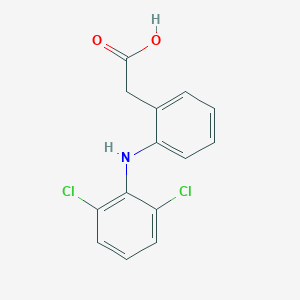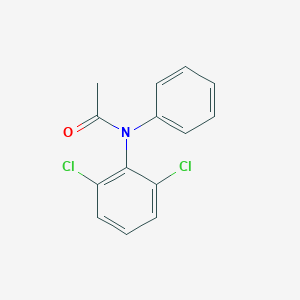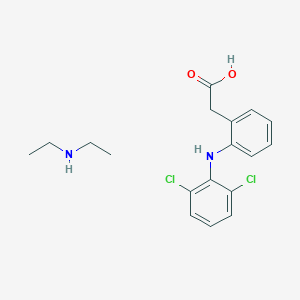
3-Hydroxy Medetomidine
Overview
Description
3-Hydroxy Medetomidine is a metabolite of medetomidine, an alpha-2 adrenergic receptor agonist. Medetomidine is widely used for its sedative and analgesic properties in veterinary medicine. The compound this compound has the molecular formula C13H16N2O and a molecular weight of 216.3 g/mol .
Mechanism of Action
Target of Action
3-Hydroxy Medetomidine primarily targets alpha-2 adrenergic receptors . These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the sympathetic nervous system. Alpha-2 adrenergic receptors are found in various tissues, including the central nervous system (CNS), where they play a crucial role in modulating neurotransmitter release, particularly norepinephrine .
Mode of Action
This compound acts as an agonist at alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine from presynaptic neurons. This inhibition leads to a reduction in sympathetic outflow, resulting in sedative, anxiolytic, and analgesic effects . The compound’s action on these receptors also induces vasoconstriction and decreases heart rate, contributing to its overall pharmacological profile .
Biochemical Pathways
The activation of alpha-2 adrenergic receptors by this compound affects several biochemical pathways:
- Inhibition of Voltage-Gated Calcium Channels : This reduces calcium influx, further decreasing neurotransmitter release .
These pathways collectively contribute to the compound’s sedative and analgesic effects by dampening neuronal excitability and neurotransmitter release.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure that the compound has a rapid onset of action and a relatively short duration of effect, making it suitable for use in clinical settings requiring quick sedation and analgesia.
Result of Action
At the molecular level, this compound’s action results in:
- Vasoconstriction and Bradycardia : Resulting from the compound’s effects on peripheral alpha-2 adrenergic receptors .
At the cellular level, these effects translate to a calm, sedated state with reduced pain perception and lower heart rate.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
- Physiological Conditions : Conditions such as liver or kidney impairment can affect the metabolism and excretion of the compound, altering its pharmacokinetic profile .
Understanding these factors is crucial for optimizing the use of this compound in clinical practice, ensuring its maximum efficacy and safety.
: DrugBank - Dexmedetomidine : Springer - Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine : DrugBank - Medetomidine
Biochemical Analysis
Biochemical Properties
3-Hydroxy Medetomidine interacts with various enzymes, proteins, and other biomolecules. As a metabolite of the α2-adrenergic receptor agonist Medetomidine, it is actively involved in the biochemical pathways following the administration of Medetomidine
Cellular Effects
As a metabolite of Medetomidine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of the α2-adrenergic receptor agonist Medetomidine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways following the administration of Medetomidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Medetomidine typically involves the biotransformation of medetomidine. One method involves the use of rat liver microsomes to metabolize medetomidine into this compound .
Industrial Production Methods: the synthesis of its parent compound, medetomidine, involves multiple steps including Wittig olefination of phenylimidazolylketones followed by hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Medetomidine can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy Medetomidine has several scientific research applications:
Comparison with Similar Compounds
Medetomidine: The parent compound, used as a sedative and analgesic.
Dexmedetomidine: An enantiomer of medetomidine, used for its sedative properties in both human and veterinary medicine.
Uniqueness: 3-Hydroxy Medetomidine is unique due to its specific metabolic pathway and its role as a metabolite of medetomidine. It provides insights into the biotransformation and pharmacokinetics of alpha-2 adrenergic receptor agonists .
Properties
IUPAC Name |
[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCEFAVROSRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C)C2=CN=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565950 | |
| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128366-50-7 | |
| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




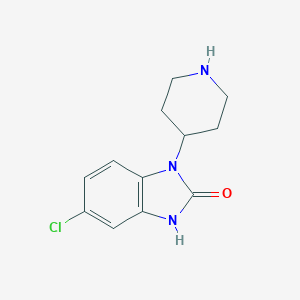
![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)
![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
